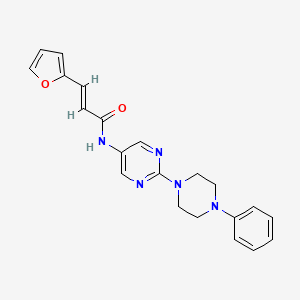
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide, also known as FPA, is a chemical compound that has been recently studied for its potential use in scientific research applications. FPA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide is not fully understood, but several studies have suggested that it may act as a protein kinase inhibitor. Specifically, (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to inhibit the activity of several protein kinases that are involved in cell signaling pathways, including the Akt and ERK pathways.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to have several other biochemical and physiological effects. For example, (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of several neurotransmitters, including dopamine and serotonin.
実験室実験の利点と制限
One advantage of using (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to have low toxicity in several cell lines and animal models. However, one limitation of using (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are several future directions for research on (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide. One area of interest is in the development of (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide-based therapeutics for the treatment of cancer. Additionally, further investigation into the mechanism of action of (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide may provide insights into the regulation of cell signaling pathways. Finally, the potential use of (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide in the treatment of neurological disorders, such as Alzheimer's disease, warrants further investigation.
合成法
The synthesis of (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been described in several scientific publications. One such method involves the reaction of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid with furan-2-carbaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with (E)-3-bromoacrylamide to yield (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide.
科学的研究の応用
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been studied for its potential use in several scientific research applications. One area of interest is in the field of cancer research. (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia cells. Additionally, (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-20(9-8-19-7-4-14-28-19)24-17-15-22-21(23-16-17)26-12-10-25(11-13-26)18-5-2-1-3-6-18/h1-9,14-16H,10-13H2,(H,24,27)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGTYLZEQAODLC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


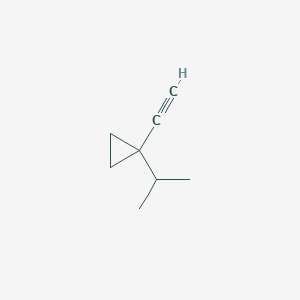
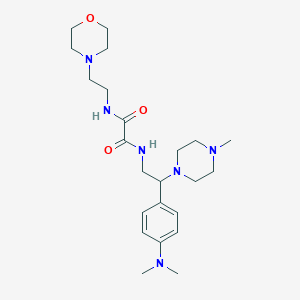

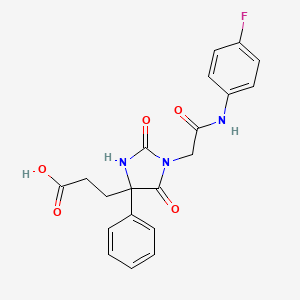
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2814786.png)
![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2814787.png)

![N-[4-(dimethylamino)benzyl]-2-(methylthio)-4-morpholin-4-ylquinazoline-7-carboxamide](/img/structure/B2814789.png)

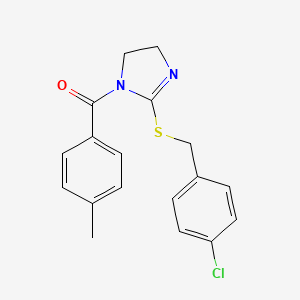
![2-[(4-Methylbenzyl)thio]acetohydrazide](/img/structure/B2814799.png)
![2-[(11aS)-5-(4-fluorophenyl)-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2814800.png)
